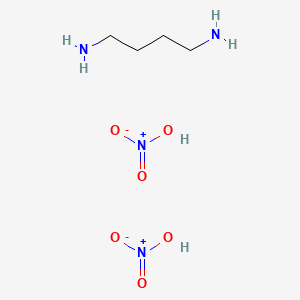
Nitric acid--butane-1,4-diamine (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–butane-1,4-diamine (2/1) is a chemical compound formed by the combination of nitric acid and butane-1,4-diamine in a 2:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is known for its unique properties and reactivity, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–butane-1,4-diamine (2/1) typically involves the reaction of butane-1,4-diamine with nitric acid. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The general procedure involves slowly adding butane-1,4-diamine to a solution of nitric acid while maintaining a low temperature to control the exothermic nature of the reaction. The mixture is then stirred until the reaction is complete, and the product is isolated by filtration or crystallization.
Industrial Production Methods: In an industrial setting, the production of nitric acid–butane-1,4-diamine (2/1) may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Nitric acid–butane-1,4-diamine (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Nitrobutane derivatives.
Reduction: Butane-1,4-diamine derivatives.
Substitution: Substituted butane derivatives.
Aplicaciones Científicas De Investigación
Nitric acid–butane-1,4-diamine (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of nitric acid–butane-1,4-diamine (2/1) involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Butane-1,4-diamine: A primary diamine used in the synthesis of polymers and other chemicals.
Nitric acid: A strong acid used in various chemical reactions and industrial processes.
Putrescine (butane-1,4-diamine): A related compound with similar chemical properties.
Uniqueness: Nitric acid–butane-1,4-diamine (2/1) is unique due to its specific combination of nitric acid and butane-1,4-diamine, resulting in distinct chemical and physical properties
Propiedades
Número CAS |
70677-59-7 |
|---|---|
Fórmula molecular |
C4H14N4O6 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C4H12N2.2HNO3/c5-3-1-2-4-6;2*2-1(3)4/h1-6H2;2*(H,2,3,4) |
Clave InChI |
XOIAYNUSHTVMLZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
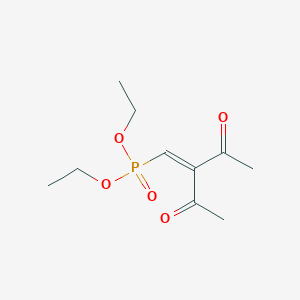
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)


![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
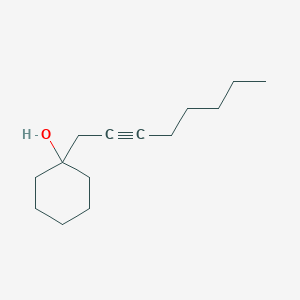
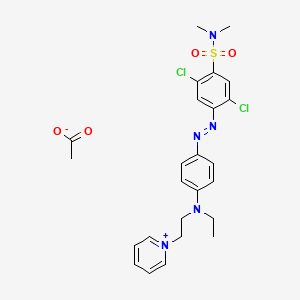
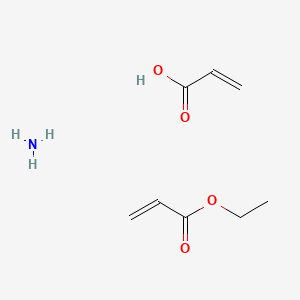
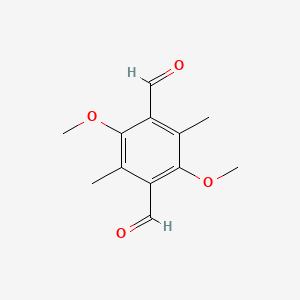
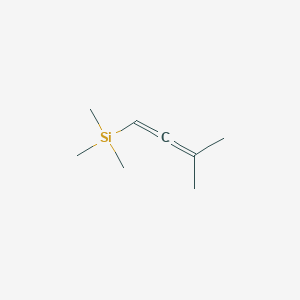
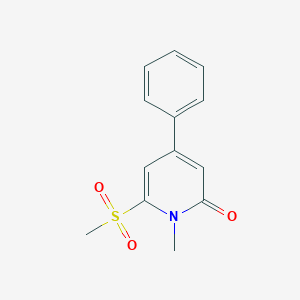

![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
